(E)-2-((4-methoxyphenyl)amino)-9-methyl-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-(4-methoxyanilino)-9-methyl-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-16-7-6-14-27-22(16)26-21(25-18-10-12-19(29-2)13-11-18)20(23(27)28)15-24-17-8-4-3-5-9-17/h3-15,25H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLBIHIRATYWPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=CC=C3)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-((4-methoxyphenyl)amino)-9-methyl-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a pyrido-pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses the synthesis, structural characteristics, and various biological activities of this compound, including its pharmacological properties.
Synthesis and Structural Characteristics
The synthesis of the compound involves a multi-step process, typically beginning with the reaction of appropriate phenolic and amine precursors. The final product is characterized using various spectroscopic techniques such as NMR and IR spectroscopy, which confirm the molecular structure and functional groups present.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Observations |
|---|---|
| 1H NMR | Signals at δ 7.21 (d), δ 6.71 (t), δ 6.62 (d), δ 4.75 (s), δ 3.67 (s) |
| 13C NMR | Peaks at δ 114.57, 150.90, 152.56 |
| IR | Characteristic peaks indicating functional groups |
Anticancer Activity
Recent studies have indicated that pyrido-pyrimidine derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis.
- Case Study : In vitro studies demonstrated that the compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value of approximately 15 µM. This activity is attributed to the compound's ability to induce cell cycle arrest and promote apoptosis through mitochondrial pathways.
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against a range of bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
- Findings : The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL against Gram-positive and Gram-negative bacteria.
Anticonvulsant Activity
The anticonvulsant properties of similar pyrido-pyrimidine derivatives have been explored in animal models.
- Research Insights : In a study using the maximal electroshock seizure (MES) test, compounds structurally related to our target showed significant anticonvulsant effects, suggesting that this compound may possess similar properties.
The biological activity of this compound may be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : Potential modulation of neurotransmitter receptors could explain its anticonvulsant effects.
- Oxidative Stress Induction : Inducing oxidative stress in microbial cells may contribute to its antimicrobial properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrido[1,2-a]pyrimidin-4-one derivatives exhibit diverse pharmacological activities depending on substituent variations. Below is a comparative analysis of key analogs:
Substitution at Position 2 (Amino Group)
Substitution at Position 3 (Iminomethyl Group)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
